3-(Cyclohexylmethoxy)propan-1-ol
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Description
3-(Cyclohexylmethoxy)propan-1-ol is a useful research compound. Its molecular formula is C10H20O2 and its molecular weight is 172.26 g/mol. The purity is usually 95%.
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Detailed Synthesis Method
Design of the Synthesis Pathway
The synthesis pathway for 3-(Cyclohexylmethoxy)propan-1-ol involves the reaction of cyclohexylmagnesium bromide with 3-chloropropan-1-ol, followed by reduction of the resulting intermediate with sodium borohydride.
Starting Materials
Cyclohexylmagnesium bromide, 3-chloropropan-1-ol, Sodium borohydride, Diethyl ether, Distilled wate
Reaction
Prepare a solution of cyclohexylmagnesium bromide in diethyl ether, Add 3-chloropropan-1-ol to the solution and stir for several hours, Quench the reaction with distilled water, Extract the organic layer with diethyl ether, Dry the organic layer with anhydrous sodium sulfate, Concentrate the organic layer under reduced pressure, Dissolve the resulting intermediate in methanol, Add sodium borohydride to the solution and stir for several hours, Quench the reaction with distilled water, Extract the organic layer with diethyl ether, Dry the organic layer with anhydrous sodium sulfate, Concentrate the organic layer under reduced pressure, Purify the resulting product by distillation or column chromatography
properties
IUPAC Name |
3-(cyclohexylmethoxy)propan-1-ol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c11-7-4-8-12-9-10-5-2-1-3-6-10/h10-11H,1-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ONMYWDQZZWWQSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)COCCCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(Cyclohexylmethoxy)propan-1-ol |
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